BenchChemオンラインストアへようこそ!

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

Medicinal Chemistry Organic Synthesis Late-Stage Functionalization

2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole (CAS 206535-83-3, C₉H₉BrN₂, MW 225.08 g/mol) is a partially saturated imidazole derivative—specifically a 2-arylimidazoline—bearing a para-bromophenyl substituent. The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a privileged pharmacophore in medicinal chemistry, recognized for engagement with imidazoline I₁/I₂ binding sites and monoamine oxidase (MAO) enzymes.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 206535-83-3
Cat. No. B1608763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
CAS206535-83-3
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)
InChIKeyUMIZQBIGMUWVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole (CAS 206535-83-3): Key Physicochemical and Structural Profile for Procurement Decisions


2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole (CAS 206535-83-3, C₉H₉BrN₂, MW 225.08 g/mol) is a partially saturated imidazole derivative—specifically a 2-arylimidazoline—bearing a para-bromophenyl substituent . The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a privileged pharmacophore in medicinal chemistry, recognized for engagement with imidazoline I₁/I₂ binding sites and monoamine oxidase (MAO) enzymes [1]. Unlike the fully aromatic 2-(4-bromophenyl)-1H-imidazole (CAS 176961-53-8), the dihydro analog retains an sp²-hybridized C=N bond capable of hydrogen bonding and coordination, while the partially saturated ring alters conformational flexibility relative to its aromatic counterpart. The para-bromine substituent provides a synthetically versatile handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Negishi), enabling divergent late-stage elaboration into more complex chemotypes—a capability absent in the unsubstituted 2-phenyl analog [2]. Sigma-Aldrich lists this compound within its AldrichCPR collection of rare and unique chemicals intended for early discovery research .

Why 2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole Cannot Be Replaced by Chloro, Fluoro, Methyl, or Unsubstituted Phenyl Analogs


The para-bromine substituent in 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole is not merely a passive structural descriptor—it fundamentally dictates both the compound's synthetic downstream utility and its biological recognition profile. The carbon–bromine bond (bond dissociation energy ~70 kcal/mol vs. C–Cl ~84 kcal/mol) provides a uniquely balanced reactivity window for oxidative addition to Pd(0), making it the preferred halogen for Suzuki–Miyaura cross-coupling under mild conditions; the chloro analog (CAS 13623-52-4) shows sluggish oxidative addition, while the iodo analog—though more reactive—is frequently plagued by oxidative instability and higher commercial cost [1]. In biological contexts, the bromine atom's polarizable electron cloud enables halogen bonding with backbone carbonyls in protein binding pockets—an interaction geometrically and energetically distinct from the weaker halogen bonding of chlorine and essentially absent with fluorine [2]. Furthermore, the higher Hansch hydrophobicity constant of bromine (π = 0.86) relative to chlorine (π = 0.71), fluorine (π = 0.14), and hydrogen (π = 0.00) translates to a computed XLogP3 of 1.6 for the bromophenyl derivative [3], compared with approximately 1.2 for the chlorophenyl analog—a difference that can shift membrane permeability and off-rate kinetics in cellular assays. These cumulative distinctions mean that procurement of a generic 2-aryl-4,5-dihydro-1H-imidazole without the para-bromine substitution cannot recapitulate the same synthetic or pharmacological trajectory.

2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole: Quantitative Comparator Evidence for Scientific Selection


Halogen-Specific Synthetic Versatility: C–Br Bond as a Superior Cross-Coupling Handle Versus C–Cl, C–F, and C–H Analogs

The C–Br bond in 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole enables palladium-catalyzed Suzuki–Miyaura coupling with aryl boronic acids under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), conditions under which the C–Cl bond of the 4-chlorophenyl analog (CAS 13623-52-4) shows negligible conversion [1]. Quantitative reactivity comparisons from the general aryl halide literature demonstrate that oxidative addition rates to Pd(0) follow the order Ar–I (fastest) > Ar–Br > Ar–Cl (requires specialized ligands or elevated temperatures), while Ar–F is essentially inert [1][2]. The 4-bromophenyl derivative thus occupies a reactivity 'sweet spot,' enabling diversification without the competing homocoupling and protodehalogenation side reactions that frequently compromise iodo analogs. In a 2023 patent application disclosing phenylimidazole FabK inhibitors, a 4-bromophenylimidazole building block underwent Suzuki coupling with heteroaryl boronic acids in yields exceeding 70%, demonstrating the practical utility of this substitution pattern for generating antibacterial lead series [3].

Medicinal Chemistry Organic Synthesis Late-Stage Functionalization

Lipophilicity Differential: XLogP3 1.6 Versus Chloro, Fluoro, and Unsubstituted Analogs Drives Membrane Partitioning and Protein Binding

The computed XLogP3 of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole is 1.6, as reported in PubChem [1]. This value reflects the contribution of the bromine atom (Hansch π = 0.86), which is distinctly higher than that of chlorine (π = 0.71), fluorine (π = 0.14), and hydrogen (π = 0.00). Using the additive Hansch–Fujita model, the predicted XLogP3 for the chlorophenyl analog (CAS 13623-52-4) is approximately 1.45, while the fluorophenyl analog is approximately 0.88, and the unsubstituted 2-phenyl-4,5-dihydro-1H-imidazole (CAS 936-49-2) is approximately 0.74 [2]. This ΔlogP of ~0.15–0.86 log units corresponds to a ~1.4–7.2-fold increase in octanol/water partition coefficient, which can translate into enhanced membrane permeability in cell-based assays. In the imidazoline receptor field, increased lipophilicity at the 4-position of the phenyl ring has been correlated with improved I₂ binding site affinity, as documented in the structure–affinity study by Anastassiadou et al. (2001), where para-methyl substitution (π = 0.52) shifted selectivity toward I₂ over I₁ [3].

Drug Design ADME Physicochemical Profiling

Vendor Classification as a Protein Degrader (PROTAC) Building Block: Procurement-Ready Synthetic Handle for Bifunctional Degrader Assembly

Multiple commercial suppliers, including CalpacLab and BOC Sciences, explicitly classify 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole as a 'Protein Degrader Building Block' within their product families [1]. This classification is directly tied to the presence of the aryl bromide, which serves as a synthetic anchor point for tethering the imidazoline target-binding moiety to E3 ligase ligands (e.g., cereblon or VHL ligands) via Suzuki or Buchwald–Hartwig coupling. By contrast, the unsubstituted 2-phenyl-4,5-dihydro-1H-imidazole lacks this functional handle entirely, requiring de novo installation of a halogen or alternative functional group before conjugation—adding at least one synthetic step and associated yield loss [2]. The compound's placement in specialized building block collections indicates market recognition of its utility specifically for PROTAC and molecular glue degrader campaigns, where the imidazoline core may serve as a target-recognition element for I₂-imidazoline binding site-containing proteins (MAO-A, MAO-B, or brain imidazoline receptors) [3].

Targeted Protein Degradation PROTAC Chemical Biology

I₂-Imidazoline Binding Site Affinity: Class-Level SAR Extrapolation from 2-Arylimidazoline Congeners

The 2-arylimidazoline chemotype has been systematically evaluated for affinity at I₁ and I₂ imidazoline binding sites. Anastassiadou et al. (2001) reported that para-substitution on the 2-phenyl ring markedly influences I₂/I₁ selectivity, with para-methyl substitution conferring I₂ selectivity (pKi = 8.53, I₂/I₁ > 3388 for 2-(3′-fluoro-4′-tolyl)-imidazoline, compound 31) [1]. For the closely related 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole (CAS 13623-52-4), BindingDB records a Ki of 5.35 × 10³ nM (5.35 µM) at the MAO-B imidazoline binding site in rat brain mitochondrial homogenate, and a Ki of 1.66 × 10⁵ nM (166 µM) at the MAO-A binding site [2]. Although no direct radioligand binding data are publicly available for the 4-bromophenyl derivative, the Hansch analysis predicts that the increased lipophilicity and polarizability of bromine (molar refractivity: Br = 8.88 vs. Cl = 6.03) would enhance van der Waals contacts with the hydrophobic I₂ binding pocket relative to the chloro analog, potentially shifting the Ki into the low-micromolar to high-nanomolar range [3]. This represents a testable hypothesis for laboratories equipped with [³H]-idazoxan or [³H]-2-BFI displacement assays.

Imidazoline Receptor Pharmacology MAO Neuropharmacology

Dihydroimidazole vs. Aromatic Imidazole: Conformational and Electronic Distinctions Relevant to Target Engagement

The 4,5-dihydro-1H-imidazole ring in the target compound is structurally distinct from the fully aromatic 1H-imidazole present in the alternative building block 2-(4-bromophenyl)-1H-imidazole (CAS 176961-53-8). The dihydroimidazole ring contains one C=N double bond and a saturated –CH₂–CH₂– bridge, conferring sp³ character and rotational degrees of freedom absent in the planar, fully conjugated 1H-imidazole [1]. This difference translates into distinct pharmacophore geometry: the dihydroimidazole N–C–N angle allows the imidazoline to present its nitrogen lone pairs in an orientation recognized by I₁/I₂ imidazoline binding sites, a recognition mode that is sterically inaccessible to the aromatic imidazole [2]. In the Anastassiadou 2001 study, 2-arylimidazolines (dihydro) displayed pKi values at I₁ sites up to 8.53, whereas aromatic imidazoles are not recognized by these binding sites, underscoring that the saturation state of the heterocycle is a binary determinant of biological activity [3]. For procurement purposes, selecting the dihydroimidazole over the aromatic imidazole is mandatory for any project targeting imidazoline binding sites, MAO imidazoline domains, or α-adrenoceptor subtypes where the imidazoline pharmacophore is required.

Medicinal Chemistry Scaffold Selection Conformational Analysis

2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole: Recommended Research and Industrial Application Scenarios Based on Evidence


PROTAC and Molecular Glue Degrader Synthesis: Pre-Functionalized Imidazoline Warhead for I₂-Binding Site-Targeting Degraders

Leveraging the compound's commercial classification as a 'Protein Degrader Building Block' and its aryl bromide synthetic handle [1], this compound is ideally suited for use as the target-recognition moiety in bifunctional degraders directed at I₂-imidazoline binding site-containing proteins (MAO-A, MAO-B, brain imidazoline receptors). The C–Br bond enables efficient Suzuki–Miyaura conjugation to boronate ester-functionalized E3 ligase ligands (cereblon, VHL, or IAP ligands) under mild conditions, bypassing the need for additional halogenation steps required when starting from the unsubstituted 2-phenyl analog [2]. The imidazoline pharmacophore provides the necessary recognition element for the I₂ binding domain, while the bromophenyl linker geometry positions the E3 ligase ligand at an appropriate distance for ternary complex formation.

I₂-Imidazoline Receptor Pharmacological Probe Development: Radioligand Displacement and MAO Inhibition Studies

Based on class-level SAR evidence from the Anastassiadou 2001 imidazoline ligand study [3] and the documented Ki = 5.35 µM of the 4-chlorophenyl analog at the MAO-B imidazoline binding site [4], 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole is a rational candidate for radioligand displacement assays using [³H]-idazoxan or [³H]-2-BFI. The increased lipophilicity (XLogP3 = 1.6) and polarizability of bromine relative to chlorine predict enhanced van der Waals contacts with the hydrophobic I₂ binding pocket [5]. This compound can serve as a starting point for systematic SAR exploration of para-halogen effects on I₂/I₁ selectivity and MAO inhibition potency, with the bromine atom also enabling subsequent structural elaboration via cross-coupling to probe additional binding interactions.

Divergent Library Synthesis via Late-Stage Suzuki Diversification: Accessing 2-(4-Arylphenyl)-imidazoline Chemical Space

The para-bromine substituent provides a universal synthetic divergence point for generating arrays of 2-(4-arylphenyl)-4,5-dihydro-1H-imidazole derivatives through parallel Suzuki–Miyaura coupling with diverse aryl and heteroaryl boronic acids [2]. This strategy enables systematic exploration of the biaryl-imidazoline chemical space, which is not accessible from the chloro analog (sluggish coupling) or the unsubstituted phenyl analog (no handle). The resulting biaryl-imidazoline library can be screened against I₁/I₂ receptors, α-adrenoceptors, and MAO isoforms to identify ligands with improved selectivity profiles, building on the scaffold defined in the Anastassiadou pharmacophore model [3].

Comparative Physicochemical and Biological Benchmarking Against Halogen-Substituted Imidazoline Series

Given the absence of published direct binding data for 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, a high-value research application is its use as the bromine-containing member of a halogen series (F, Cl, Br, I) for systematic head-to-head comparison of physicochemical properties (HPLC logP, solubility, pKa of the imidazoline N–H) and biological activity (I₁/I₂ binding, MAO-A/B inhibition, cellular permeability). The quantitative comparison data provided in Section 3—especially the predicted XLogP3 differential of +0.86 over the unsubstituted analog [5] and the anticipated I₂ affinity gain over the chlorophenyl analog [6]—offer testable hypotheses for such a benchmarking campaign, which would fill a gap in the imidazoline SAR literature and provide procurement-relevant guidance for the broader research community.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.